chemical and physical properties of 2-chloro-N-(2-hydroxyphenyl)benzamide
chemical and physical properties of 2-chloro-N-(2-hydroxyphenyl)benzamide
An In-depth Technical Guide to 2-chloro-N-(2-hydroxyphenyl)benzamide
For Researchers, Scientists, and Drug Development Professionals
Introduction: Unveiling the Potential of a Privileged Scaffold
2-chloro-N-(2-hydroxyphenyl)benzamide belongs to the salicylanilide class of compounds, which are characterized by a 2-hydroxy-N-phenylbenzamide core structure.[1] This molecular framework is recognized as a "privileged scaffold" in medicinal chemistry due to its ability to interact with a wide range of biological targets.[2] Derivatives of benzamide and its analogues are known to exhibit a broad spectrum of pharmacological activities, including antimicrobial, anti-inflammatory, analgesic, and anticancer properties.[3][4][5][6] The presence of a chloro-substituent on the benzoyl ring and a hydroxyl group on the aniline ring introduces specific electronic and hydrogen-bonding characteristics that are critical for its molecular interactions and potential therapeutic applications.[7]
This guide provides a comprehensive overview of the core , details robust protocols for its synthesis and characterization, and explores its potential within the drug discovery landscape. As a Senior Application Scientist, the following sections are structured to provide not just data, but actionable insights into the causality behind experimental design and analysis.
Core Chemical Identity and Physicochemical Properties
A foundational understanding of a compound begins with its fundamental properties. 2-chloro-N-(2-hydroxyphenyl)benzamide, also known as 2-Chloro-2'-hydroxybenzanilide, is identified by CAS No. 20169-46-4.[8] Its key physicochemical properties are summarized below, providing a data-centric snapshot for laboratory use.
| Property | Value | Source |
| CAS Number | 20169-46-4 | [8] |
| Molecular Formula | C₁₃H₁₀ClNO₂ | [8] |
| Molecular Weight | 247.68 g/mol | [8] |
| IUPAC Name | 2-chloro-N-(2-hydroxyphenyl)benzamide | |
| Synonym(s) | 2-Chloro-2'-hydroxybenzanilide | [8] |
| Appearance | Typically a solid at room temperature. | [9] |
| Solubility | Salicylanilides generally exhibit low solubility in water but are soluble in organic solvents like Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF).[1][7] | |
| Storage | Sealed in dry conditions, recommended at 2-8°C.[8] |
Synthesis and Mechanistic Considerations
The synthesis of 2-chloro-N-(2-hydroxyphenyl)benzamide is primarily achieved through amide bond formation. The most common and direct pathway involves the acylation of 2-aminophenol with 2-chlorobenzoyl chloride. This reaction is a cornerstone of organic synthesis, and understanding the mechanistic nuances is key to optimizing yield and purity.
Experimental Protocol: Synthesis via Acylation
This protocol details a standard laboratory procedure for the synthesis of the title compound.
Step 1: Reagent Preparation
-
Dissolve one molar equivalent of 2-aminophenol in a suitable anhydrous aprotic solvent (e.g., Dichloromethane (DCM) or Tetrahydrofuran (THF)) in a round-bottom flask equipped with a magnetic stirrer.
-
Add a slight excess (1.1 to 1.2 molar equivalents) of a non-nucleophilic base, such as triethylamine or pyridine. This is a critical step to neutralize the HCl gas that is generated as a byproduct of the reaction, driving the equilibrium towards product formation.
Step 2: Acylation Reaction
-
Cool the flask containing the 2-aminophenol solution to 0°C in an ice bath. This is done to control the exothermicity of the acylation reaction and prevent potential side reactions.
-
Slowly add one molar equivalent of 2-chlorobenzoyl chloride dropwise to the stirred solution. The slow addition is crucial to maintain temperature control.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-6 hours.
Step 3: Work-up and Isolation
-
Monitor the reaction's progress using Thin Layer Chromatography (TLC).[10]
-
Once the reaction is complete, transfer the mixture to a separatory funnel.
-
Wash the organic layer sequentially with a dilute acid solution (e.g., 1M HCl) to remove excess base, followed by a saturated sodium bicarbonate solution to remove any unreacted acid chloride, and finally with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Evaporate the solvent under reduced pressure to yield the crude product.
Step 4: Purification
-
The crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by silica gel column chromatography to yield the pure 2-chloro-N-(2-hydroxyphenyl)benzamide.[11]
Synthesis Workflow Diagram
Caption: A typical laboratory workflow for the synthesis of 2-chloro-N-(2-hydroxyphenyl)benzamide.
Spectroscopic Characterization: A Self-Validating System
Confirmation of the molecular structure is an absolute requirement. A combination of Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy provides a robust, self-validating system for structural elucidation.
Protocol: Spectroscopic Analysis
1. Sample Preparation:
-
For ¹H and ¹³C NMR: Dissolve 5-10 mg of the purified product in approximately 0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube. DMSO-d₆ is often preferred for compounds with exchangeable protons (like -OH and -NH) as it allows for their observation.
-
For FT-IR: Prepare a KBr pellet by mixing a small amount of the solid sample with dry potassium bromide and pressing it into a thin disk, or use an Attenuated Total Reflectance (ATR) accessory.
2. Data Acquisition:
-
NMR Spectroscopy:
-
FT-IR Spectroscopy:
-
Record the spectrum, typically from 4000 to 400 cm⁻¹.
-
3. Spectral Interpretation (Expected Signals):
-
¹H NMR (in DMSO-d₆):
-
Aromatic Protons (Ar-H): A complex multiplet region between ~6.8 and 8.0 ppm, corresponding to the 8 protons on the two aromatic rings.
-
Amide Proton (-NH-): A broad singlet typically downfield, above 9.0 ppm. Its position can be concentration-dependent.
-
Hydroxyl Proton (-OH): A broad singlet, also typically downfield. Its chemical shift is highly variable depending on solvent and concentration.
-
-
¹³C NMR (in DMSO-d₆):
-
Carbonyl Carbon (C=O): A signal in the range of 164-168 ppm.
-
Aromatic Carbons (Ar-C): Multiple signals between ~115 and 155 ppm. The carbon bearing the hydroxyl group (C-OH) would be significantly downfield, while the carbon attached to the chlorine atom (C-Cl) would also show a characteristic shift.
-
-
FT-IR (KBr Pellet/ATR):
-
O-H Stretch: A broad absorption band in the region of 3200-3500 cm⁻¹, indicative of the hydroxyl group.[14]
-
N-H Stretch: A sharp to medium peak around 3300-3400 cm⁻¹, corresponding to the amide N-H bond.
-
C=O Stretch (Amide I band): A strong, sharp absorption band around 1640-1680 cm⁻¹, characteristic of the amide carbonyl group.[4][14]
-
C-Cl Stretch: An absorption in the fingerprint region, typically around 750 cm⁻¹.
-
Characterization Workflow Diagram
Caption: A self-validating workflow for the spectroscopic confirmation of the target molecule.
Potential Applications in Drug Discovery
The true value of a compound for the intended audience lies in its potential biological activity. While specific data for 2-chloro-N-(2-hydroxyphenyl)benzamide is limited, the broader class of salicylanilides and substituted benzamides are well-documented for their therapeutic potential.
-
Antimicrobial Activity: Many chlorinated salicylanilide derivatives have demonstrated significant antibacterial and antifungal activity.[1] The mechanism often involves disrupting cellular processes essential for microbial survival. Research has shown activity against Gram-positive bacteria, including resistant strains like Staphylococcus aureus.[3]
-
Anti-inflammatory Effects: Substituted benzamides have been investigated as non-steroidal anti-inflammatory drugs (NSAIDs).[5] The structure of 2-chloro-N-(2-hydroxyphenyl)benzamide allows for intramolecular hydrogen bonding, which can influence its conformation and ability to interact with inflammatory targets like enzymes or receptors.[15]
-
Anticancer Properties: The fusion of chloro-substituted aromatic rings with amide scaffolds is a recurring motif in the design of anticancer agents.[2] These compounds can induce cell cycle arrest and apoptosis in various cancer cell lines.[2] The specific substitution pattern of the title compound makes it a candidate for screening against a panel of cancer cell lines to identify potential antiproliferative activity.
The lipophilicity, influenced by the chlorine atom, and the hydrogen-bonding capacity of the hydroxyl and amide groups are key determinants of its pharmacokinetic and pharmacodynamic properties, making it an interesting candidate for further derivatization and biological screening.[16]
Conclusion
2-chloro-N-(2-hydroxyphenyl)benzamide is a well-defined chemical entity with a straightforward synthetic route and clear methods for structural verification. Its core structure, belonging to the pharmacologically significant salicylanilide class, makes it a compound of high interest for professionals in drug discovery and development. The physicochemical properties, particularly the strategic placement of chloro and hydroxyl substituents, provide a versatile platform for library development aimed at discovering novel antimicrobial, anti-inflammatory, or anticancer agents. The protocols and data presented in this guide offer a solid foundation for researchers to synthesize, characterize, and explore the therapeutic potential of this promising molecule.
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